Lypressin
Overview
Description
Lypressin, also known as lysine vasopressin, is a synthetic analogue of the natural hormone vasopressin. It is primarily used for its vasoconstrictive and antidiuretic properties. This compound is a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. It is commonly used in the treatment of diabetes insipidus, a condition characterized by excessive thirst and urination due to the body’s inability to retain water .
Mechanism of Action
Target of Action
Lypressin, also known as 8-L-lysinevasopressin, primarily targets the Vasopressin V1a, V1b, and V2 receptors . These receptors play a crucial role in maintaining fluid homeostasis and vasoconstriction .
Mode of Action
This compound interacts with its targets, the Vasopressin receptors, to exert its effects . It increases cyclic adenosine monophosphate (cAMP), which in turn increases water permeability at the renal tubule, resulting in decreased urine volume and increased osmolality . This compound also causes peristalsis by directly stimulating the smooth muscle in the gastrointestinal tract .
Biochemical Pathways
It is known that this compound’s interaction with the vasopressin receptors leads to an increase in camp . This increase in cAMP enhances water permeability in the renal tubules, affecting the water reabsorption pathway .
Pharmacokinetics
It is known that this compound is a prodrug of lysine-vasopressin, which has a longer half-life and increased selectivity for the v1 receptor compared to endogenous vasopressin .
Result of Action
The primary result of this compound’s action is the reduction of urine volume and increase in urine osmolality due to enhanced water reabsorption in the renal tubules . This can help manage conditions like central diabetes insipidus . Additionally, this compound’s stimulation of smooth muscle in the gastrointestinal tract can promote peristalsis .
Biochemical Analysis
Biochemical Properties
Lypressin plays a crucial role in various biochemical reactions, particularly in the regulation of water balance and vascular tone. It interacts with several enzymes, proteins, and other biomolecules, including vasopressin receptors (V1a, V1b, and V2). The binding of this compound to these receptors triggers a cascade of intracellular events that lead to its physiological effects. For instance, the interaction with the V2 receptor in the kidneys promotes water reabsorption by increasing the permeability of the renal collecting ducts .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In renal cells, it enhances water reabsorption, thereby concentrating urine and maintaining body fluid balance. In vascular smooth muscle cells, this compound induces vasoconstriction, which helps regulate blood pressure. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by activating specific receptors and downstream signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to vasopressin receptors, which are G protein-coupled receptors. Upon binding to the V2 receptor in the kidneys, this compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, promotes the insertion of aquaporin-2 water channels into the apical membrane of renal collecting duct cells, facilitating water reabsorption. In vascular smooth muscle cells, this compound binding to the V1a receptor triggers the phosphatidylinositol signaling pathway, resulting in increased intracellular calcium levels and vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable when stored at -20°C, but it can degrade over time if not stored properly. In vitro studies have shown that this compound maintains its biological activity for extended periods, while in vivo studies indicate that its effects on cellular function can persist for several hours after administration. Long-term exposure to this compound may lead to receptor desensitization and downregulation, affecting its efficacy .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound effectively promotes water reabsorption and vasoconstriction without significant adverse effects. At higher doses, this compound can cause hypertension, hyponatremia, and other toxic effects. Studies in animal models have demonstrated threshold effects, where the physiological response to this compound increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to water and electrolyte balance. It interacts with enzymes such as adenylate cyclase and phosphodiesterases, which regulate cAMP levels in cells. This compound also affects the activity of aquaporins and other transport proteins involved in water reabsorption. Additionally, this compound influences metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In the kidneys, this compound binds to the V2 receptor on the basolateral membrane of renal collecting duct cells, facilitating its transport into the cells. Once inside, this compound promotes the insertion of aquaporin-2 water channels into the apical membrane, enhancing water reabsorption. In vascular tissues, this compound binds to the V1a receptor on smooth muscle cells, leading to vasoconstriction .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with specific receptors and signaling molecules. In renal cells, this compound is localized to the basolateral membrane, where it binds to the V2 receptor and initiates signaling cascades that promote water reabsorption. In vascular smooth muscle cells, this compound is localized to the plasma membrane, where it binds to the V1a receptor and triggers vasoconstriction. Post-translational modifications, such as phosphorylation, may also influence the subcellular localization and activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lypressin is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, with the use of protecting groups to prevent unwanted side reactions. The peptide chain is elongated until the desired sequence is achieved. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale SPPS. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product. The industrial production of this compound also involves rigorous quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: Lypressin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, efficacy, and bioavailability.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or iodine. This reaction is often used to form disulfide bonds between cysteine residues, which are crucial for the peptide’s three-dimensional structure.
Reduction: Reductive reactions, using agents like dithiothreitol (DTT) or beta-mercaptoethanol, can break disulfide bonds, allowing for the study of the peptide’s linear form.
Substitution: Substitution reactions involve replacing specific amino acids in the peptide sequence with other amino acids to study structure-activity relationships.
Major Products: The major products formed from these reactions include various analogues of this compound with altered biological activities. These analogues are used to study the structure-activity relationships and to develop new therapeutic agents .
Scientific Research Applications
Lypressin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model peptide in studies of peptide synthesis, folding, and stability.
Biology: In biological research, this compound is used to study the mechanisms of water retention and vasoconstriction.
Medicine: Clinically, this compound is used to treat diabetes insipidus and to manage bleeding disorders due to its vasoconstrictive properties.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other therapeutic peptides.
Comparison with Similar Compounds
Lypressin is similar to other vasopressin analogues, such as:
Vasopressin: The natural hormone with similar vasoconstrictive and antidiuretic properties.
Desmopressin: A synthetic analogue with enhanced antidiuretic effects and resistance to proteolysis.
Terlipressin: A long-acting analogue used in the treatment of variceal bleeding and hepatorenal syndrome.
Ornipressin: Another analogue with potent vasoconstrictive properties used in surgical settings.
Uniqueness of this compound: this compound is unique due to its specific amino acid sequence, which includes lysine at the eighth position. This sequence confers distinct pharmacological properties, making this compound particularly effective in treating diabetes insipidus and certain bleeding disorders .
Properties
CAS No. |
50-57-7 |
---|---|
Molecular Formula |
C46H65N13O12S2 |
Molecular Weight |
1056.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N13O12S2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)/t28-,29-,30-,31?,32-,33?,34?,35-/m0/s1 |
InChI Key |
BJFIDCADFRDPIO-KKSWSVFASA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
50-57-7 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
CYFQNCPKG |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8 Lysine Vasopressin 8-Lysine Vasopressin Diapid Lypressin Lys Vasopressin Lys-Vasopressin Lysine Vasopressin Lysyl Vasopressin Postacton Vasopressin, 8-Lysine Vasopressin, Lysine Vasopressin, Lysyl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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